2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

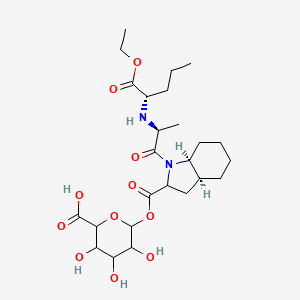

“2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is the labelled analogue of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine12. It is a β-anomer intermediate of Gemcitabine12, which is an antitumor compound12.

Synthesis Analysis

The synthesis of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is not explicitly mentioned in the search results. However, it is known to be an intermediate of Gemcitabine12, which suggests that its synthesis could involve similar steps as Gemcitabine.Molecular Structure Analysis

The molecular formula of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is C22 [13C]H19F2N [15N]2O612. Its IUPAC name is (2R,3R,5R)-5- (4-amino-2-oxopyrimidin-1 (2H)-yl-2-13C-1,3-15N2)-2- ( (benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate12.

Chemical Reactions Analysis

The specific chemical reactions involving “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as an intermediate of Gemcitabine12, it may participate in similar reactions as Gemcitabine.Physical And Chemical Properties Analysis

The compound is a tan solid12. It is soluble in DMSO and Ethyl Acetate (Hot)12. It should be stored at 2-8°C12.科学的研究の応用

Synthesis and Potential Antineoplastic Applications

A study by Yoshimura et al. (1997) described the synthesis of novel 2'-deoxycytidine antimetabolites, including various 2'-modified 2'-deoxy-4'-thiocytidines, which are considered potential antineoplastic agents. The research included the synthesis of 2'-deoxy-2',2'-difluoro derivatives as part of the process, highlighting the significance of these compounds in cancer research (Yoshimura et al., 1997).

Application in Gemcitabine Synthesis

Brown et al. (2015) reported on the linear synthesis of gemcitabine (2'-deoxy-2',2'-difluorocytidine), a drug used against several cancers. This synthesis involves a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a glycosyl urea, followed by conversion to the cytosine base. This process is significant for the manufacturing of gemcitabine, showing the relevance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in pharmaceutical synthesis (Brown, Weymouth-Wilson, & Linclau, 2015).

Inhibition of Ribonucleotide Reductase

Baker et al. (1991) found that derivatives of 2'-deoxy-2',2'-difluorocytidine function as potent inhibitors of the Escherichia coli ribonucleoside diphosphate reductase. This property is crucial in understanding the biochemical pathways involved in bacterial growth and has potential implications for antibacterial drug development (Baker et al., 1991).

Antitumor Properties and Derivative Synthesis

Research by Yamashita et al. (1987) involved the synthesis and evaluation of various acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, closely related to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2. They explored these compounds for their antitumor activities, indicating the broader potential of such modified nucleosides in cancer treatment (Yamashita et al., 1987).

Safety And Hazards

The specific safety and hazards associated with “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

将来の方向性

The future directions for “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not explicitly mentioned in the search results. However, given its role as an intermediate of Gemcitabine12, future research could potentially explore its use in the synthesis of other antitumor compounds.

Please note that this information is based on the available search results and may not be exhaustive. For a more comprehensive understanding, further research and review of scientific literature is recommended.

特性

CAS番号 |

1267650-42-9 |

|---|---|

製品名 |

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 |

分子式 |

C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |

分子量 |

474.39 |

同義語 |

2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)